molecular formula C15H19N3OS B2497626 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 510735-82-7

3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2497626
CAS RN: 510735-82-7
M. Wt: 289.4
InChI Key: TZAPLARVCGTOBO-UHFFFAOYSA-N
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Description

The study and application of compounds containing the 1,3,4-thiadiazole scaffold, such as 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to the compound , typically involves a microwave-assisted, solvent-free method, proving to be efficient and yielding compounds with potential anticancer activities (Tiwari et al., 2017). Such methodologies highlight the advancements in the synthesis of thiadiazole benzamide derivatives, enabling the rapid production of these compounds for further evaluation.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be complex, with studies like those conducted by Mo et al. (2011), revealing insights into the asymmetrical unit structures and hydrogen bonding patterns, contributing to the understanding of their molecular configurations (Mo et al., 2011).

Scientific Research Applications

Anticancer Activity

A study focused on the synthesis of novel Schiff bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising in vitro anticancer activity against a panel of human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies were performed to predict the probable mechanism of action, and ADMET properties were evaluated to predict good oral drug-like behavior (Tiwari et al., 2017).

Photodynamic Therapy

Research on new zinc phthalocyanine derivatives substituted with thiadiazole groups highlighted their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

A study on the synthesis of acridine-acetazolamide conjugates explored their inhibition effects on human carbonic anhydrase isoforms. These compounds were found to inhibit carbonic anhydrases in the low micromolar and nanomolar range, indicating their potential for therapeutic applications (Ulus et al., 2016).

Antimicrobial Properties

Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and tested for their biological activities, including DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria strains. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential for chemotherapy drug development (Gür et al., 2020).

Molecular Aggregation and Fluorescence

A comprehensive study on the fluorescence effects of thiadiazole derivatives in aqueous solutions across different pH levels. It highlighted the impact of molecular aggregation and the position of the amino group on fluorescence, providing insights into the structure-function relationship in these compounds (Matwijczuk et al., 2018).

properties

IUPAC Name

3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9(2)7-13-17-18-15(20-13)16-14(19)12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAPLARVCGTOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

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